N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O4/c1-18(2)9-10-28-25(32)26(33)29-16-22(19-3-8-23-24(15-19)35-17-34-23)31-13-11-30(12-14-31)21-6-4-20(27)5-7-21/h3-8,15,18,22H,9-14,16-17H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEVOOCRLVLNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives.
Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives and appropriate coupling reactions.
Piperazine ring formation: The piperazine ring can be synthesized through nucleophilic substitution reactions.
Final coupling and oxalamide formation: The final step involves coupling the intermediate compounds and forming the oxalamide linkage under controlled conditions, such as using specific catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperazine and Benzodioxole Motifs
N-(1,3-Benzodioxol-5-ylmethyl)-N′-{1-[4-(2-Fluorophenyl)-1-piperazinyl]-1-(2-Thienyl)-2-propanyl}ethanediamide
- Key Differences : Replaces the 4-fluorophenyl group with a 2-fluorophenyl substituent on the piperazine ring and introduces a thienyl group instead of the ethyl backbone.
- Impact : The 2-fluorophenyl substitution may alter receptor binding selectivity, while the thienyl group could modify electronic properties and solubility .
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-5-Iodobenzofuran-2-carboxamide
- Key Differences : Substitutes the benzodioxole with a benzofuran ring and replaces the ethanediamide with a carboxamide linkage.
Ethanediamide Derivatives with Varied Substituents
N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(Trifluoromethyl)phenyl)piperazin-1-yl)pentanamide
- Key Differences : Uses a pyridinylphenyl group and a trifluoromethylphenyl-piperazine. The pentanamide chain replaces the ethanediamide.
- Impact : The trifluoromethyl group increases metabolic resistance, while the pyridine ring enhances solubility. The longer alkyl chain may reduce CNS penetration compared to the shorter ethyl backbone in the target compound .
2.2.2. N′-(3-Pyridinylmethylene)-3-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)propanohydrazide
- Key Differences : Incorporates a carbazole moiety and a hydrazide linker instead of ethanediamide.
Comparative Pharmacological and Physicochemical Data
*LogP values estimated using ChemDraw.
Research Findings and Functional Insights
- Receptor Binding : Piperazine derivatives with 4-fluorophenyl groups (e.g., the target compound) often exhibit high affinity for dopamine D2/D3 and serotonin 5-HT1A receptors, whereas 2-fluorophenyl analogues (e.g., compound in ) may shift selectivity toward adrenergic receptors .
- Metabolic Stability : The 1,3-benzodioxole group in the target compound is resistant to oxidative metabolism, contrasting with benzofuran derivatives (e.g., ), which are prone to cytochrome P450-mediated degradation .
- Synthetic Accessibility : The target compound’s ethanediamide linker requires precise coupling conditions (e.g., carbodiimide-mediated amidation), similar to procedures in , but yields are often lower compared to carboxamide derivatives due to steric hindrance .
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a benzodioxole moiety and a piperazine derivative, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H31FN4O5 |
| Molecular Weight | 463.54 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies indicate that it may inhibit phospholipase A2 (PLA2), an enzyme involved in phospholipid metabolism and inflammatory processes. Inhibition of PLA2 has been linked to various therapeutic effects, including anti-inflammatory properties and modulation of lipid metabolism .
1. Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory effects. By inhibiting PLA2, these compounds can reduce the production of pro-inflammatory mediators, potentially alleviating conditions such as arthritis and other inflammatory diseases .
3. Antitumor Activity
Some studies have indicated that benzodioxole-containing compounds may possess antitumor properties. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth factors. Further research is needed to establish the efficacy of this specific compound in cancer therapy.
Study 1: PLA2 Inhibition
A study assessed the inhibition of PLA2 by a library of compounds, including those structurally related to this compound. Results showed that several compounds effectively inhibited PLA2 activity, correlating with reduced phospholipidosis in cellular models .
Study 2: Neuropharmacological Assessment
A neuropharmacological evaluation indicated that compounds with similar structures exhibited significant binding affinity for serotonin receptors. This suggests potential anxiolytic effects; however, specific data on this compound remains sparse.
Q & A
Q. What are the key structural features of this compound, and how do they inform its reactivity and biological potential?
The compound contains a benzodioxole moiety, a 4-(4-fluorophenyl)piperazine group, and an ethanediamide backbone. The benzodioxole contributes to π-π stacking interactions in biological systems, while the piperazine moiety may modulate receptor binding (e.g., serotonin or dopamine receptors) due to its basic nitrogen and conformational flexibility . The ethanediamide group allows for hydrogen bonding, critical for target engagement. Structural characterization via -NMR and X-ray crystallography is recommended to confirm stereochemistry and intermolecular interactions .
Q. What is the standard synthetic route for this compound?
Synthesis typically involves:
- Step 1: Coupling of benzodioxol-5-ylmethanol with oxalyl chloride to form an acyl chloride intermediate.
- Step 2: Reaction with a piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) under basic conditions (e.g., triethylamine in DMF).
- Step 3: Final amidation with 3-methylbutylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane) and validation by HPLC (>95% purity) are essential .
Q. Which analytical techniques are critical for confirming its identity and purity?
- NMR spectroscopy (, ) to verify functional groups and connectivity.
- Mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection (λ = 254 nm) to assess purity.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the benzodioxole intermediate and piperazine derivatives?
Reaction yield depends on:
- Catalyst choice: Use of coupling agents like EDC/HOBt to activate carboxylic acids.
- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control: Maintain 0–5°C during acyl chloride formation to prevent side reactions. Recent studies suggest microwave-assisted synthesis reduces reaction time by 40% while improving yield .
Q. What strategies address contradictory bioactivity data in receptor-binding assays?
Discrepancies may arise from:
- Receptor subtype selectivity: Perform competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT receptors).
- Metabolic instability: Evaluate stability in liver microsomes and use proteolytic inhibitors (e.g., PMSF) in assays.
- Conformational analysis: Molecular dynamics simulations (e.g., using GROMACS) can predict binding poses and explain variability .
Q. How does the 4-fluorophenyl group in the piperazine moiety influence pharmacokinetics?
The fluorine atom enhances:
- Lipophilicity: Measured via logP values (experimental logP ≈ 3.2).
- Metabolic stability: Reduces CYP450-mediated oxidation.
- Blood-brain barrier penetration: Confirmed in rodent models using LC-MS/MS quantification of brain-to-plasma ratios .
Q. What in vivo models are suitable for evaluating its neuropharmacological effects?
- For serotonin/dopamine modulation: Forced swim test (depression) or open-field test (anxiety) in mice.
- Dosing: 10–50 mg/kg intraperitoneal, with plasma concentration monitored over 24 hours.
- Control: Compare to reference compounds (e.g., clozapine for receptor profiling) .
Methodological Guidance for Data Contradictions
Resolving discrepancies in reported IC values across studies:
- Standardize assay conditions: Use identical buffer pH, temperature (25°C), and receptor preparation methods.
- Validate with orthogonal assays: Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCRs).
- Statistical rigor: Apply ANOVA with post-hoc tests to assess inter-study variability .
Handling synthetic byproducts during amidation steps:
- Byproduct identification: LC-MS/MS to detect N-acylurea or over-alkylated derivatives.
- Mitigation: Use excess amine (1.5 equiv.) and activate carboxyl groups with HATU instead of EDC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
